molecular formula C5H12FNO B2447291 2-Amino-3-fluoro-3-methylbutan-1-ol CAS No. 202521-89-9

2-Amino-3-fluoro-3-methylbutan-1-ol

Cat. No.: B2447291
CAS No.: 202521-89-9
M. Wt: 121.155
InChI Key: XQVHZUCZNUYXGD-UHFFFAOYSA-N
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Description

2-Amino-3-fluoro-3-methylbutan-1-ol is an organic compound with the molecular formula C5H12FNO It is a fluorinated amino alcohol, which means it contains both an amino group (-NH2) and a hydroxyl group (-OH) along with a fluorine atom

Scientific Research Applications

2-Amino-3-fluoro-3-methylbutan-1-ol has several applications in scientific research:

Safety and Hazards

The safety information for this compound includes several hazard statements: H227, H302, H314, H335 . These statements indicate that the compound is combustible, harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-fluoro-3-methylbutan-1-ol typically involves the introduction of the fluorine atom and the amino group onto a butanol backbone. One common method involves the fluorination of a precursor compound followed by amination. For example, starting from 3-methyl-2-butanone, fluorination can be achieved using a fluorinating agent such as diethylaminosulfur trifluoride (DAST). The resulting fluorinated intermediate can then be subjected to reductive amination using ammonia or an amine source under reducing conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-fluoro-3-methylbutan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols (R-SH).

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Amino-3-fluoro-3-methylbutan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the fluorine atom can enhance binding affinity and selectivity, making it a valuable tool in drug design. The amino and hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-fluoro-3-methylbutan-1-ol is unique due to the combination of the fluorine atom, amino group, and hydroxyl group on a butanol backbone. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-amino-3-fluoro-3-methylbutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12FNO/c1-5(2,6)4(7)3-8/h4,8H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQVHZUCZNUYXGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(CO)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202521-89-9
Record name 2-amino-3-fluoro-3-methylbutan-1-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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